

Spectroscopic Analysis of (1-methylethyl)-quinoline: A Technical Guide

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Compound of Interest

Compound Name: Quinoline, (1-methylethyl)-

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This technical guide provides a comprehensive overview of the spectroscopic properties of (1-methylethyl)-quinoline, also known as isopropylquinoline. Aimed at researchers, scientists, and professionals in drug development, this document compiles available spectroscopic data, details relevant experimental methodologies, and visualizes a key synthetic pathway. Due to the prevalence of data for the 6-isopropylquinoline isomer, this guide will focus on this specific compound, with data for other isomers specified where noted.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for isomers of (1-methylethyl)-quinoline.

Table 1: Mass Spectrometry Data

Isomer	Method	Key Fragments (m/z)	Source
6-Isopropylquinoline	GC-MS	171 (M+), 156, 154	PubChem CID 67285[1]
2-Isopropylquinoline	MS	Data mentioned but not detailed	McMaster University[2]
8-Isopropylquinoline	MS	Data mentioned but not detailed	McMaster University[2]

Note: The mass spectrum of 6-isopropylquinoline shows a molecular ion peak (M+) at m/z 171, corresponding to its molecular weight. The peak at m/z 156 likely results from the loss of a methyl group (CH₃).

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Complete experimental ¹H and ¹³C NMR data for (1-methylethyl)-quinoline isomers are not readily available in public spectral databases. PubChem lists a link to the NMRShiftDB for 6-isopropylquinoline, a web database for organic structures and their NMR spectra, but specific data could not be retrieved at the time of this writing.[1][3][4] Theoretical calculations and data from related quinoline derivatives suggest the following expected chemical shift regions.[5][6]

Nucleus	Functional Group	Expected Chemical Shift (ppm)
¹ H	Aromatic Protons	7.0 - 9.0
	Isopropyl CH	3.0 - 4.0 (septet)
	Isopropyl CH ₃	1.2 - 1.5 (doublet)
¹³ C	Aromatic Carbons	120 - 150
	Isopropyl CH	30 - 40
	Isopropyl CH ₃	20 - 25

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Specific experimental IR and UV-Vis spectra for (1-methylethyl)-quinoline are not readily available in public databases. General spectral characteristics are described below.

Spectroscopy	Region	Expected Absorptions
IR	3100-3000 cm^{-1}	C-H stretching (aromatic)
3000-2850 cm^{-1}	C-H stretching (aliphatic)	
1600-1450 cm^{-1}	C=C and C=N stretching (aromatic ring)	
UV-Vis	200-400 nm	Multiple absorption bands characteristic of the quinoline chromophore. The position and intensity of these bands are influenced by the isopropyl substituent and the solvent. ^[7] ^[8] ^[9] ^[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (1-methylethyl)-quinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a common method for synthesizing quinolines from anilines and α,β -unsaturated carbonyl compounds.^[11]^[12]

Materials:

- Aniline derivative (e.g., 4-isopropylaniline)
- α,β -Unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde)
- Acid catalyst (e.g., hydrochloric acid, sulfuric acid)
- Oxidizing agent (e.g., arsenic acid, or atmospheric oxygen)

Procedure:

- The aniline derivative is mixed with the α,β -unsaturated carbonyl compound in the presence of a strong acid.
- The reaction mixture is heated.
- An oxidizing agent is introduced to facilitate the aromatization of the dihydroquinoline intermediate to the final quinoline product.
- The product is then isolated and purified, typically by distillation or chromatography.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

Procedure:

- Sample Preparation: A dilute solution of (1-methylethyl)-quinoline in a volatile organic solvent (e.g., dichloromethane, methanol) is prepared.
- Injection: A small volume of the sample is injected into the GC inlet.
- Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, separating it from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- **Sample Preparation:** Approximately 5-10 mg of the purified (1-methylethyl)-quinoline is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- **Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory for liquid samples.[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Procedure (using ATR):

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded.
- **Sample Application:** A small drop of neat (1-methylethyl)-quinoline is placed directly onto the ATR crystal.
- **Data Acquisition:** The IR spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

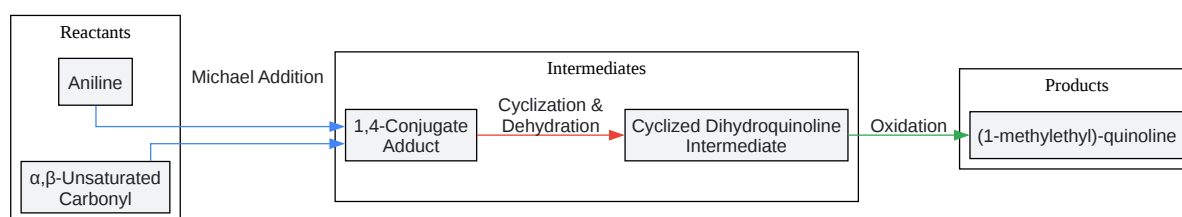
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- **Sample Preparation:** A dilute solution of (1-methylethyl)-quinoline is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
- **Cuvette Preparation:** Two quartz cuvettes are cleaned and rinsed with the solvent. One is filled with the pure solvent (the blank) and the other with the sample solution.^{[16][17][18][19]}
- **Baseline Correction:** The spectrophotometer's baseline is recorded with the blank cuvette in the sample and reference beams.
- **Data Acquisition:** The blank cuvette in the sample beam is replaced with the sample cuvette, and the absorption spectrum is recorded over the desired wavelength range (typically 200-400 nm).

Visualizations

The following diagram illustrates a plausible mechanism for the Doebner-von Miller synthesis of a quinoline derivative.



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Caption: Doebner-von Miller reaction pathway.

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